Tiapride

Descripción

Tiapride is a selective D2 and D3 dopamine receptor blocker in the brain.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.

See also: this compound Hydrochloride (active moiety of).

Propiedades

IUPAC Name |

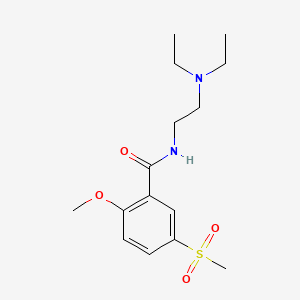

N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVPZMFULRWINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51012-33-0 (mono-hydrochloride) | |

| Record name | Tiapride [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023664 | |

| Record name | Tiapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51012-32-9 | |

| Record name | Tiapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51012-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiapride [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051012329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiapride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tiapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiapride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAH70H9JPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tiapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

124 °C | |

| Record name | Tiapride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042039 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Tiapride on Dopamine D2/D3 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiapride is a substituted benzamide atypical antipsychotic agent characterized by its selective antagonism of dopamine D2 and D3 receptors.[1][2] This targeted mechanism of action distinguishes it from many other antipsychotics, offering a specific therapeutic window with a reduced propensity for certain side effects. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the effects of this compound on D2 and D3 dopamine receptors.

Introduction

Dopamine, a critical neurotransmitter in the central nervous system, modulates a wide array of physiological processes, including motor control, motivation, reward, and cognition. The diverse functions of dopamine are mediated by its interaction with five distinct G protein-coupled receptors (GPCRs), classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. This compound's therapeutic efficacy is primarily attributed to its antagonist activity at D2 and D3 receptors.[1][2] Understanding the nuances of this interaction at a molecular level is paramount for the rational design of novel therapeutics and for optimizing the clinical application of existing drugs like this compound.

Quantitative Pharmacological Data

The affinity and potency of this compound at dopamine D2 and D3 receptors have been quantified through various in vitro assays. The following table summarizes key quantitative data for this compound, providing a comparative view of its interaction with these two receptor subtypes.

| Parameter | Dopamine D2 Receptor | Dopamine D3 Receptor | Reference |

| IC50 | 110-320 nM | 180 nM | [3] |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.

Signaling Pathways and Mechanism of Action

Dopamine D2 and D3 receptors are canonical members of the Gi/o-coupled GPCR family. Upon activation by the endogenous agonist dopamine, these receptors initiate a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

This compound, as a competitive antagonist, binds to the orthosteric site of D2 and D3 receptors, thereby preventing dopamine from binding and activating the receptor. This blockade of dopamine-mediated signaling results in a normalization of dopaminergic neurotransmission in conditions where it is hyperactive.

Experimental Protocols

The characterization of this compound's interaction with D2 and D3 receptors relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is fundamental for determining the binding affinity (Ki) of a test compound like this compound for its receptor.

Objective: To determine the affinity of this compound for dopamine D2 and D3 receptors.

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand: A high-affinity antagonist radioligand, such as [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Butaclamol or Haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation Fluid.

-

Liquid Scintillation Counter.

-

96-well plates and glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (at or near its Kd), and the cell membrane suspension.

-

Non-specific Binding: Add the non-specific binding control, the fixed concentration of radioligand, and the cell membrane suspension.

-

Competition: Add serial dilutions of this compound, the fixed concentration of radioligand, and the cell membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: cAMP Inhibition

This assay measures the functional antagonism of this compound by quantifying its ability to reverse the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency of this compound as an antagonist at D2/D3 receptors.

Materials:

-

Cells: CHO-K1 or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

Agonist: Dopamine.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase).

-

Test Compound: this compound.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or luminescence-based kits.

-

Assay Buffer: e.g., HBSS with 20 mM HEPES.

-

96- or 384-well plates.

Procedure:

-

Cell Plating: Seed cells into the appropriate microplate and culture overnight.

-

Antagonist Pre-incubation: Wash cells with assay buffer and then pre-incubate with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) along with forskolin to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using the chosen detection kit, following the manufacturer's protocol.

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that reverses 50% of the dopamine-induced inhibition of the forskolin-stimulated cAMP signal.

Functional Selectivity and Biased Agonism

The concept of functional selectivity, or biased agonism, posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. While extensively studied for other GPCR ligands, the specific investigation of this compound in the context of biased agonism at D2/D3 receptors is not well-documented in publicly available literature. As a competitive antagonist, this compound's primary role is to block all downstream signaling initiated by dopamine. However, the possibility of inverse agonist activity or subtle modulatory effects on receptor conformation cannot be entirely excluded without further dedicated studies.

Conclusion

This compound exerts its therapeutic effects through selective antagonism of dopamine D2 and D3 receptors. This mechanism is characterized by a moderate affinity for these receptors, leading to a blockade of dopamine-induced Gαi/o-mediated inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. The quantitative pharmacology of this compound can be robustly determined using established in vitro techniques such as radioligand binding and functional cAMP assays. While the core antagonistic mechanism is well-understood, further research into potential functional selectivity or biased effects could provide deeper insights into its clinical profile and guide the development of next-generation dopaminergic modulators.

References

The Pharmacological Profile of Tiapride: A Selective Benzamide Antipsychotic

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tiapride is a substituted benzamide atypical antipsychotic with a distinct pharmacological profile characterized by its selective antagonism of dopamine D2 and D3 receptors. This targeted mechanism of action, with a notable preference for the limbic system, underpins its clinical efficacy in a range of neurological and psychiatric disorders, including tardive dyskinesia, alcohol withdrawal syndrome, and agitation in the elderly. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding profile, pharmacokinetics, and the outcomes of key preclinical and clinical investigations. The document includes detailed experimental protocols for the methodologies used to elucidate its pharmacological characteristics and presents quantitative data in a structured format to facilitate analysis and comparison. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of its mechanism of action and the scientific processes employed in its evaluation.

Introduction

This compound is a benzamide derivative that has been in clinical use for several decades, primarily in European countries.[1] Unlike many other antipsychotic agents that exhibit a broad spectrum of receptor interactions, this compound's therapeutic effects are predominantly attributed to its selective blockade of dopamine D2 and D3 receptors.[2][3][4] This selectivity is thought to contribute to its favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms compared to classical neuroleptics.[5] This guide aims to provide a detailed technical overview of the pharmacological data that defines this compound as a selective benzamide antipsychotic.

Mechanism of Action and Signaling Pathways

This compound functions as a selective antagonist at dopamine D2 and D3 receptors. These receptors are members of the G protein-coupled receptor (GPCR) superfamily and are primarily coupled to the Gi/o signaling pathway. Antagonism of these receptors by this compound leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades, ultimately influencing neuronal excitability and gene expression. The selectivity of this compound for D2 and D3 receptors, with minimal affinity for D1, D4, serotonin, adrenergic, or histamine receptors, is a key feature of its pharmacological profile.

Caption: Antagonism of D2/D3 receptors by this compound blocks dopamine-induced inhibition of adenylyl cyclase.

Pharmacological Data

Receptor Binding Affinity

The selectivity of this compound for dopamine D2 and D3 receptors has been quantified through radioligand binding assays. These studies typically utilize cell lines expressing recombinant human dopamine receptors or membrane preparations from specific brain regions.

Table 1: In Vitro Receptor Binding Profile of this compound

| Receptor Subtype | Radioligand | Preparation | IC50 (nM) | Reference |

| Dopamine D2 | [³H]-Raclopride | Rat Striatum | 320 | |

| Dopamine D2 | - | - | 110 - 320 | |

| Dopamine D3 | [³H]-Raclopride | - | 180 | |

| Dopamine D1 | - | - | >10,000 | |

| Dopamine D4 | - | - | >10,000 | |

| Serotonin (5-HT) | - | - | >10,000 | |

| Adrenergic (α1, α2) | - | - | >10,000 | |

| Histamine (H1) | - | - | >10,000 |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in healthy volunteers and various patient populations. It is characterized by rapid absorption, minimal metabolism, and predominantly renal excretion.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Healthy Volunteers | Patients with Tardive Dyskinesia | Elderly Patients | Reference |

| Bioavailability | ~75% | - | - | |

| Tmax (hours) | 1-2 | 1.4 ± 0.67 | - | |

| Cmax (µg/mL) | - | 1.47 ± 0.35 | - | |

| Half-life (hours) | 2.9 - 3.6 | 3.8 ± 0.7 | - | |

| Volume of Distribution | - | - | - | - |

| Clearance | - | Renal clearance may be lower | - | |

| Metabolism | Minimally metabolized | - | - | |

| Excretion | ~70% unchanged in urine | ~50% unchanged in urine | - | |

| Protein Binding | Negligible | Not observed | - |

Clinical Efficacy

The clinical utility of this compound has been demonstrated in several randomized, double-blind, placebo-controlled trials for various indications.

Table 3: Efficacy of this compound in Tardive Dyskinesia

| Study | N | Design | Treatment | Duration | Primary Outcome Measure | Result | Reference |

| Buruma et al. (1982) | 12 | Double-blind, crossover | This compound | - | Involuntary movements (Doppler-radar, video) | Significant reduction in involuntary movements (p < 0.01) | |

| Roos et al. (1986) | 10 | Open-label, dose-ranging | This compound | - | Abnormal Involuntary Movement Scale (AIMS) | Negative correlation between this compound dosage and AIMS score (mean r = -0.65) | |

| Pollak et al. (1985) | 10 | Blinded, video-controlled | This compound | - | Dyskinesia and Parkinsonism scores | Significant decrease in dyskinesia |

Table 4: Efficacy of this compound in Alcohol Withdrawal and Abstinence

| Study | N | Design | Treatment | Duration | Primary Outcome Measure | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lepola et al. (1984) | - | Randomized, parallel-group, double-blind | this compound (400 mg/day) vs. Chlordiazepoxide (200 mg/day) | 3-5 days | Alleviation of withdrawal symptoms | Both effective, but chlordiazepoxide significantly more so (p < 0.05) | | | Shaw et al. (1994) | 100 | Randomized, double-blind, placebo-controlled | this compound (300 mg/day) | 6 months | Abstinence, alcohol consumption | this compound better than placebo at promoting abstinence and reducing alcohol consumption | | | Bender et al. (2006) | 299 | Randomized, double-blind, placebo-controlled | this compound (300 mg/day) | 24 weeks | Time to first relapse | this compound not superior to placebo (p=0.9895); higher relapse rate in this compound group (54.4% vs 40.7%) | | | Gual et al. (2002) | 81 | Randomized, double-blind, placebo-controlled | this compound (300 mg/day) | 24 weeks | Time to first relapse, cumulative abstinence | No significant difference from placebo | |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol describes a representative method for determining the binding affinity of a test compound like this compound to dopamine D2 and D3 receptors.

References

- 1. This compound in the prevention of relapse in recently detoxified alcoholics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound in the maintenance of abstinence in weaned alcoholics. Results of a double blind trial against placebo [epistemonikos.org]

- 4. This compound. A review of its pharmacology and therapeutic potential in the management of alcohol dependence syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and developmental history of Tiapride in neuropsychopharmacology

An In-depth Technical Guide to the Discovery and Developmental History of Tiapride in Neuropsychopharmacology

Introduction

This compound is a substituted benzamide atypical antipsychotic agent that has carved a niche in the treatment of a variety of neuropsychiatric disorders.[1][2] Chemically similar to other benzamides like sulpiride and amisulpride, its clinical utility stems from a distinct pharmacological profile characterized by selective dopamine D2 and D3 receptor antagonism.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

This compound was developed by Delagrange (France) and first marketed in 1977.[4] Its synthesis involves a multi-step process starting from 2-methoxy benzoic acid. A common synthetic route involves the chlorosulfonation of 2-methoxy benzoic acid, followed by reactions with sodium sulfite and dimethyl sulfate to create the intermediate methyl 2-methoxy-5-(methanesulfonyl) benzoate. This intermediate is then reacted with N,N-diethylethylenediamine, followed by salt formation with hydrochloric acid to yield this compound hydrochloride. The overall yield from this process is reported to be around 46.0%.

The chemical structure of this compound is N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide.

Pharmacodynamics: Mechanism of Action

This compound's therapeutic effects are primarily attributed to its selective antagonism of dopamine D2 and D3 receptors. Unlike many first-generation and some second-generation antipsychotics, it exhibits minimal to no affinity for dopamine D1, D4, serotonin (5-HT), adrenergic (α1, α2), or histamine (H1) receptors. This high selectivity is believed to contribute to its favorable side-effect profile, particularly the low incidence of sedation and extrapyramidal symptoms compared to less selective agents like haloperidol.

The affinity of this compound for its target receptors is considered moderate. In vitro studies have shown IC50 values (the concentration required to inhibit 50% of radioligand binding) in the nanomolar range for D2 and D3 receptors.

A notable characteristic of this compound is its regional selectivity, demonstrating a higher affinity for dopamine receptors in the limbic system compared to the striatum. One study in rats found that this compound's affinity for the septum (a limbic region) was over thirty times higher than for the striatum. This limbic selectivity is thought to underlie its efficacy in treating affective symptoms like agitation and aggression while having a lower risk of inducing motor side effects (extrapyramidal symptoms), which are associated with dopamine blockade in the striatum.

Quantitative Data: Receptor Binding Profile

| Receptor | Binding Affinity (IC50, nM) | Reference |

| Dopamine D2 | 110 - 320 | |

| Dopamine D3 | 180 | |

| Other Receptors (D1, D4, 5-HT, α1, α2, H1) | > 10,000 (No significant affinity) |

Preclinical Development

Preclinical studies in animal models were crucial in elucidating the pharmacological profile of this compound and predicting its clinical effects.

Experimental Protocols and Findings

1. Dopamine Agonist-Induced Behaviors:

-

Protocol: Rats are administered a dopamine agonist, such as apomorphine, which induces hyperactivity (mediated by limbic dopamine receptors) and stereotyped gnawing or climbing (mediated by striatal dopamine receptors). The ability of a test compound (this compound) to block these behaviors is then measured.

-

Findings: this compound was found to be significantly more potent at antagonizing agonist-induced hyperactivity than stereotyped movements. This provided early evidence for its limbic selectivity. Doses of 10 mg/kg (i.p.) were effective against hyperactivity, whereas doses of 60 mg/kg (i.p.) were required to block stereotypies.

References

Tiapride's Receptor Engagement: An In-depth Technical Guide to its Binding Affinity and Selectivity for Dopamine Receptor Subtypes

For Immediate Release

This technical guide provides a comprehensive overview of the binding affinity and selectivity of tiapride for dopamine receptor subtypes. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Executive Summary

This compound is a substituted benzamide antipsychotic agent that exhibits selective antagonist activity at dopamine D2 and D3 receptors. This selectivity is a key feature of its clinical profile, distinguishing it from other neuroleptics with broader receptor affinities. This guide delves into the specifics of this selectivity, presenting quantitative binding data and the experimental context in which this data was generated. Furthermore, it elucidates the downstream signaling cascades associated with the dopamine receptors targeted by this compound.

Quantitative Binding Affinity and Selectivity of this compound

This compound's binding affinity for dopamine receptor subtypes has been characterized primarily through in vitro radioligand binding assays. The following tables summarize the available quantitative data, providing a clear comparison of its affinity across different dopamine receptor subtypes.

Table 1: this compound IC50 Values for Dopamine Receptor Subtypes

| Receptor Subtype | IC50 (nM) | Radioligand | Tissue Source | Reference |

| D1 | 1,440,000 | [3H]-cis-flupenthixol | Rat striatum | [1] |

| D2 | 45,800 | [3H]spiperone | Rat striatum | [1] |

| D2 | 320 | [3H]-raclopride | Not Specified | [2] |

| D3 | >100,000 | [3H]N-propylapomorphine | Bovine caudate nucleus | [1] |

| D3 | 180 | [3H]-raclopride | Not Specified | |

| D4 | 11,700 | [3H]spiperone | Bovine caudate nucleus |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of binding of a radioligand to its target. Lower IC50 values indicate higher binding affinity.

Table 2: Summary of this compound's Selectivity Profile

| Receptor Subtype | Binding Affinity |

| D1 | Very Low |

| D2 | Moderate to High |

| D3 | Moderate to High |

| D4 | Low |

| D5 | No significant affinity reported |

Based on the available data, this compound demonstrates a clear preference for D2 and D3 dopamine receptors over D1 and D4 subtypes. Its affinity for the D5 receptor has not been extensively reported in the reviewed literature, suggesting it is not a primary target.

Experimental Protocols: Radioligand Binding Assays

The determination of this compound's binding affinity relies on competitive radioligand binding assays. These experiments measure the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor.

General Principles of Radioligand Binding Assays

A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone or [3H]-raclopride) is incubated with a preparation of cell membranes containing the dopamine receptor subtype of interest. Increasing concentrations of unlabeled this compound are added to compete for the binding sites. The amount of radioactivity bound to the membranes is then measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined.

Example Protocol: [3H]spiperone Competition Binding Assay

-

Tissue Preparation: Membranes from rat striatum or bovine caudate nucleus, or from cell lines recombinantly expressing specific human dopamine receptor subtypes, are prepared by homogenization and centrifugation.

-

Assay Buffer: A typical buffer would be 50 mM Tris-HCl (pH 7.4) containing various salts such as NaCl, KCl, CaCl2, and MgCl2.

-

Incubation: A constant concentration of [3H]spiperone (e.g., 0.1-1.0 nM) is incubated with the membrane preparation and a range of concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is then calculated from these curves. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol or sulpiride).

Signaling Pathways of D2 and D3 Dopamine Receptors

This compound, as an antagonist, blocks the downstream signaling initiated by dopamine binding to D2 and D3 receptors. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

G Protein-Dependent Signaling

Upon activation by an agonist, D2 and D3 receptors initiate a canonical signaling cascade through the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits.

Caption: Canonical G protein-dependent signaling pathway for D2/D3 receptors.

The primary effect of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream target proteins, ultimately modulating neuronal excitability and gene expression. The Gβγ subunits can also modulate the activity of various ion channels and other effector enzymes.

G Protein-Independent Signaling (β-Arrestin Pathway)

In addition to G protein-mediated signaling, D2 and D3 receptors can also signal through a G protein-independent pathway involving β-arrestins. Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.

Caption: G protein-independent β-arrestin signaling pathway for D2/D3 receptors.

This recruitment of β-arrestin serves two main functions: it desensitizes the G protein-mediated signaling by sterically hindering the G protein-receptor interaction, and it initiates a second wave of signaling by acting as a scaffold for various signaling proteins, such as components of the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK) and the Akt pathway. This β-arrestin-mediated signaling can lead to distinct cellular outcomes compared to the canonical G protein pathway.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates a typical workflow for a radioligand competition binding assay used to determine the binding affinity of a compound like this compound.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This technical guide has provided a detailed examination of this compound's binding affinity and selectivity for dopamine receptor subtypes. The compiled data clearly indicate a preferential antagonism of D2 and D3 receptors. The outlined experimental protocols offer insight into the methodologies used to generate this data, while the visualized signaling pathways provide a framework for understanding the functional consequences of this compound's receptor engagement. This information is critical for researchers and professionals involved in the development and study of dopaminergic modulators.

References

Investigating the neurochemical properties of Tiapride in the central nervous system

An In-Depth Technical Guide to the Neurochemical Properties of Tiapride in the Central Nervous System

Introduction

This compound is a substituted benzamide derivative classified as an atypical antipsychotic agent.[1] It is utilized in the management of a range of neurological and psychiatric disorders, including tardive dyskinesia, Huntington's chorea, alcohol withdrawal syndrome, and agitation and aggression, particularly in elderly patients.[2][3] Chemically and functionally, this compound is related to other benzamides like sulpiride and amisulpride.[2] Its therapeutic efficacy is rooted in its specific and selective interaction with the dopaminergic system in the central nervous system (CNS). This guide provides a detailed examination of the neurochemical properties of this compound, focusing on its receptor binding profile, effects on neurotransmitter systems, and associated signaling pathways, intended for researchers and drug development professionals.

Receptor Binding Profile and Selectivity

This compound's primary mechanism of action is the selective antagonism of dopamine D₂ and D₃ receptors.[4] Unlike many conventional and other atypical antipsychotics, this compound exhibits a notable lack of affinity for dopamine D₁, and D₄ receptors, as well as for non-dopaminergic sites such as serotonin (5-HT), α₁- and α₂-adrenergic, and histamine H₁ receptors. This high selectivity contributes to its favorable side-effect profile, particularly the low incidence of sedation, weight gain, and metabolic disturbances.

The affinity of this compound for its target receptors is considered moderate. Quantitative analysis from competitive radioligand binding assays has determined its inhibitory concentration (IC₅₀) values, which are summarized in the table below.

Data Presentation: Receptor Binding Affinity of this compound

| Receptor Subtype | In Vitro Affinity (IC₅₀) | Species | Notes |

| Dopamine D₂ | 110 - 320 nM | Rat, Human | Selective antagonist |

| Dopamine D₃ | 180 nM | Rat, Human | Selective antagonist |

| Dopamine D₁ & D₄ | No significant affinity (IC₅₀ > 10 µM) | - | Lacks affinity |

| Serotonergic (5-HT) | No significant affinity (IC₅₀ > 10 µM) | - | Lacks affinity |

| Adrenergic (α₁, α₂) | No significant affinity (IC₅₀ > 10 µM) | - | Lacks affinity |

| Histaminergic (H₁) | No significant affinity (IC₅₀ > 10 µM) | - | Lacks affinity |

Furthermore, in vivo studies have highlighted that this compound demonstrates a marked regional selectivity, showing a significantly higher affinity for limbic areas (such as the septum) compared to the striatum. This limbic selectivity is thought to underlie its ability to treat behavioral symptoms without inducing the significant extrapyramidal motor side effects, such as catalepsy, that are common with less selective dopamine antagonists.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Kᵢ) or IC₅₀ value of this compound for dopamine D₂ and D₃ receptors.

Methodology: Competitive Filtration Assay

-

Membrane Preparation: Tissue homogenates (e.g., from rat striatum or cells expressing the cloned human receptor) are prepared in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes containing the receptors of interest. The pellet is washed, resuspended, and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Incubation: The assay is conducted in a 96-well plate. To each well, the following are added:

-

The prepared receptor membranes.

-

A fixed concentration of a specific radioligand (e.g., ³H-raclopride or ³H-spiperone) that binds to the target receptor.

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Equilibrium & Separation: The plate is incubated to allow the binding reaction to reach equilibrium. Subsequently, the receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. Non-linear regression analysis is used to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Effects on Dopaminergic Neurotransmission

As a postsynaptic dopamine receptor antagonist, this compound blocks the action of endogenous dopamine. A direct consequence of this blockade is a compensatory increase in the synthesis and release of dopamine from presynaptic terminals. This effect has been demonstrated in in vivo microdialysis studies, which measure the levels of extracellular neurotransmitters in specific brain regions of freely moving animals.

Data Presentation: Effect of this compound on Dopamine Levels

| Brain Region | Effect on Extracellular Dopamine | Effective Dose (Rats) | Method of Detection |

| Nucleus Accumbens | Increased levels | 10 - 30 mg/kg, i.p. | In vivo microdialysis |

| Striatum | Increased levels | 10 - 30 mg/kg, i.p. | In vivo microdialysis |

This increase in dopamine turnover is a hallmark of postsynaptic D₂/D₃ receptor blockade. The effect in the nucleus accumbens (a key limbic structure) is consistent with this compound's therapeutic action on psychosis and agitation, while the effect in the striatum relates to its influence on motor functions.

Experimental Protocols: In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure endogenous neurotransmitter levels in the extracellular fluid of discrete brain regions in awake animals.

Objective: To measure changes in extracellular dopamine concentrations in the nucleus accumbens and striatum following systemic administration of this compound.

Methodology:

-

Probe Implantation: A microdialysis probe, which consists of a semipermeable membrane at its tip, is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of an anesthetized rat. The animal is allowed to recover from surgery.

-

Perfusion: On the day of the experiment, the probe is perfused at a constant, slow flow rate with an artificial cerebrospinal fluid (aCSF) that is free of the analyte of interest (dopamine).

-

Analyte Sampling: Due to the concentration gradient, small molecules in the extracellular fluid, including dopamine and its metabolites, diffuse across the semipermeable membrane into the aCSF. The resulting fluid, known as the dialysate, is collected in timed fractions.

-

Sample Analysis: The collected dialysate samples are analyzed to quantify the concentration of dopamine. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection is a common and highly sensitive method for this purpose.

-

Data Collection: After establishing a stable baseline of dopamine levels, the animal is administered this compound (e.g., 10-30 mg/kg, i.p.). Dialysate collection continues, and the post-treatment dopamine levels are compared to the baseline to determine the drug's effect.

Signaling Pathways and Mechanism of Action

Dopamine D₂ and D₃ receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound binds to the D₂/D₃ receptor but does not activate it, thereby preventing dopamine from binding and initiating this signaling cascade. The net effect is a disinhibition of adenylyl cyclase, preventing the dopamine-induced decrease in cAMP.

Visualization: this compound's Antagonism of D₂ Receptor Signaling

Caption: Antagonistic action of this compound on the D₂ receptor Gi/o-coupled signaling pathway.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by rapid absorption, negligible plasma protein binding, and minimal metabolism.

Data Presentation: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Notes |

| Bioavailability | ~75% (oral) | Good absorption after oral administration. |

| Tₘₐₓ (Time to Peak) | 1 hour | Rapidly reaches maximum plasma concentration. |

| Protein Binding | Negligible | Distributes freely into tissues, including crossing the blood-brain barrier. |

| Metabolism | Minimal | The majority of the drug is not metabolized. |

| Elimination Half-life | 2.9 - 3.6 hours | Relatively short half-life may necessitate multiple daily doses. |

| Excretion | Primarily renal | ~70% of the dose is excreted unchanged in the urine. |

General Workflow for Neurochemical Profiling

The investigation of a novel compound's neurochemical properties typically follows a structured workflow, progressing from broad, high-throughput in vitro screening to more complex and targeted in vivo functional assessments.

Visualization: Experimental Workflow for CNS Drug Characterization

Caption: A generalized workflow for the neurochemical and functional profiling of a CNS compound.

Conclusion

This compound possesses a distinct neurochemical profile characterized by its selective and moderate-affinity antagonism of dopamine D₂ and D₃ receptors, with a pronounced selectivity for the limbic system. It lacks significant activity at other major neurotransmitter receptors, which underpins its favorable clinical tolerability. Its mechanism of action—blocking postsynaptic dopamine receptors—leads to a compensatory increase in dopamine release in key brain regions like the nucleus accumbens and striatum. Combined with its straightforward pharmacokinetic properties, this profile makes this compound an effective agent for treating disorders associated with dopaminergic hyperactivity, while minimizing the risk of broad neurological and metabolic side effects.

References

Beyond Dopamine: An In-depth Technical Examination of Tiapride's Effects on Neurotransmitter Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiapride, a substituted benzamide, is well-established as a selective dopamine D2 and D3 receptor antagonist. Its clinical efficacy in treating a range of disorders, including agitation, aggression, and certain movement disorders, is primarily attributed to this dopaminergic blockade. However, emerging evidence suggests a more complex pharmacological profile, with potential indirect effects on other critical neurotransmitter systems. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a specific focus on its interactions beyond the dopaminergic system. We will delve into the preclinical and clinical data, present quantitative findings in a structured format, and provide detailed experimental methodologies for key cited studies. Furthermore, we will visualize the proposed signaling pathways and experimental workflows to offer a comprehensive overview for researchers and drug development professionals.

Primary Mechanism of Action: Dopamine D2/D3 Receptor Antagonism

This compound's principal mechanism of action is the selective blockade of dopamine D2 and D3 receptors.[1] Unlike many other neuroleptics, it exhibits a notable lack of affinity for dopamine D1 and D4 receptors, as well as for histaminergic H1, α1, and α2-adrenergic, and serotonergic receptors in direct binding assays.[2][1] This selectivity is thought to contribute to its favorable side effect profile, particularly the low incidence of extrapyramidal symptoms.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of this compound for dopamine receptors.

| Receptor Subtype | IC50 (nM) | Reference |

| Dopamine D2 | 110-320 | |

| Dopamine D3 | 180 |

Experimental Protocol: In Vitro Receptor Binding Assay

The determination of this compound's receptor binding affinities, as reported in the cited literature, typically involves competitive radioligand binding assays. A generalized protocol is as follows:

-

Tissue Preparation: Brain tissue from appropriate animal models (e.g., rat striatum for D2 receptors) is homogenized in a suitable buffer (e.g., Tris-HCl).

-

Membrane Preparation: The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

-

Competitive Binding: A constant concentration of a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-raclopride for D2/D3 receptors) is incubated with the membrane preparation.

-

Addition of this compound: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

Effects Beyond the Dopamine System: Indirect Modulation

While direct binding to non-dopaminergic receptors is not a significant feature of this compound's pharmacology, several studies suggest indirect modulatory roles on other neurotransmitter systems, particularly the serotonergic and GABAergic systems.

Indirect Serotonergic System Modulation

A key study suggests that the antinociceptive (pain-blocking) effects of this compound may be mediated by an indirect activation of central serotonin 5-HT1 and 5-HT2 receptors. This is a notable departure from the consensus of no direct serotonergic activity and points to a more intricate mechanism of action in specific physiological contexts.

In a study investigating the antinociceptive mechanism of this compound, the following observations were made in a mouse formalin test model:

-

The effects of this compound were abolished by pretreatment with p-chlorophenylalanine, a serotonin synthesis inhibitor.

-

The effects of this compound were also abolished by the 5-HT1 antagonist, pindolol.

-

The 5-HT2 antagonist, ketanserin, attenuated the effect of this compound on the second phase of the formalin test.

These findings strongly suggest that the analgesic properties of this compound are dependent on an intact and functioning serotonergic system.

Caption: Proposed pathway of this compound's indirect serotonergic modulation.

Indirect GABAergic and Serotonergic Modulation in Dyskinesia

Another line of evidence suggests that this compound's effectiveness in treating dyskinesia may involve an interplay with striatal GABAergic and serotonergic mechanisms. In a preclinical model of dyskinesia, subthreshold doses of this compound were found to synergize with subthreshold intrastriatal doses of both GABA and serotonin to antagonize peri-oral movements. This suggests that while this compound does not directly bind to GABA or serotonin receptors, its primary action of dopamine receptor blockade may sensitize or otherwise interact with these systems to produce its therapeutic effect in this context.

Caption: Workflow for assessing synergistic effects in a dyskinesia model.

Potential Interaction with Sigma Receptors

There is a mention in the literature of this compound exhibiting affinity for sigma receptors, although the clinical significance of this finding remains to be fully elucidated. Sigma receptors are a unique class of proteins implicated in a variety of cellular functions and neurotransmitter system modulation. Further research is required to quantify this affinity and determine its contribution, if any, to this compound's overall pharmacological profile.

Conclusion

While the primary and well-documented mechanism of action for this compound is its selective antagonism of dopamine D2 and D3 receptors, a nuanced picture is emerging that suggests indirect effects on other neurotransmitter systems. The evidence for indirect modulation of the serotonergic and GABAergic systems, particularly in the contexts of analgesia and dyskinesia, warrants further investigation. These findings open new avenues for understanding the full spectrum of this compound's therapeutic effects and may inform the development of future compounds with enhanced efficacy and specificity. The potential interaction with sigma receptors also represents an area for future research. It is crucial for drug development professionals to consider these indirect mechanisms when evaluating the potential applications and refining the therapeutic use of this compound and related benzamides.

References

Preclinical Research Exploring the Therapeutic Potential of Tiapride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapride is a substituted benzamide atypical antipsychotic that has been utilized in clinical practice for several decades, primarily for the management of a range of neurological and psychiatric disorders, including agitation and aggression in the elderly, alcohol withdrawal syndrome, and movement disorders such as tardive dyskinesia.[1][2] Its favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms compared to typical antipsychotics, has made it a valuable therapeutic option.[3] This technical guide provides an in-depth overview of the preclinical research that forms the basis of our understanding of this compound's therapeutic potential. The document will detail its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, provide comprehensive experimental protocols for pivotal assays, and visualize the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is the selective antagonism of dopamine D2 and D3 receptors.[4][5] Unlike many other antipsychotics, it exhibits a notable lack of affinity for dopamine D1 and D4 receptors, as well as for serotonergic, adrenergic (α1, α2), and histaminergic (H1) receptors. This selective binding profile is thought to contribute to its atypical properties and reduced side-effect liability. Preclinical evidence suggests that this compound has a preferential affinity for dopamine receptors in the limbic system over the striatum, which may further explain its low propensity to induce motor side effects. Furthermore, it has been observed that this compound's binding affinity is particularly high for dopamine receptors that have been sensitized, for instance, by pre-incubation with dopamine, suggesting a potential mechanism for its efficacy in hyperdopaminergic states.

Preclinical Pharmacology

The preclinical pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo studies. These investigations have quantified its receptor binding affinities, its ability to occupy dopamine receptors in the living brain, and its effects on behavior in animal models relevant to its therapeutic applications.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Preparation | IC50 (nM) | Reference |

| Dopamine D2 | [3H]-Raclopride | Not Specified | 110-320 | |

| Dopamine D3 | [3H]-Raclopride | Not Specified | 180 |

Table 2: In Vivo Receptor Occupancy and Behavioral Effects of this compound in Rats

| Parameter | Method | Brain Region | ED50 (mg/kg, i.p.) | Reference |

| D2/D3 Receptor Occupancy | Inhibition of [3H]-raclopride binding | Limbic areas and Striatum | ~20 | |

| Antagonism of Dopamine Agonist-Induced Hyperactivity | Behavioral Observation | Not Specified | 10 | |

| Blockade of Stereotyped Movements | Behavioral Observation | Not Specified | 60 | |

| Interoceptive Stimulus of Dopamine Receptor Blockade | Conditioned Behavior | Not Specified | 2.2 | |

| Motor Disturbances/Sedation | Conditioned Behavior | Not Specified | 40 |

Table 3: Preclinical Pharmacokinetic Parameters of this compound in Rats

| Route of Administration | Dose | Cmax | Tmax | AUC | Bioavailability | Brain-to-Plasma Ratio | Reference |

| Oral | Not Specified | Not Specified | Not Specified | Not Specified | ~75% (in humans) | Not Specified | |

| Intravenous | Not Specified | Not Specified | Not Specified | Not Specified | Not Applicable | Not Specified | |

| Intraperitoneal | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Specific preclinical pharmacokinetic parameters for this compound in rats (Cmax, Tmax, AUC) were not explicitly available in the searched literature. The provided oral bioavailability is from human studies and is included for general reference.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Dopamine D2/D3 Receptor Binding Assay

Objective: To determine the binding affinity (IC50) of this compound for dopamine D2 and D3 receptors.

Methodology: Competitive radioligand binding assay.

-

Receptor Preparation:

-

Cell membranes expressing recombinant human dopamine D2 or D3 receptors (e.g., from CHO or HEK293 cells) are prepared.

-

Cells are cultured to confluency, harvested, and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Binding Assay Protocol:

-

The assay is typically performed in a 96-well plate format with a final volume of 250-1000 µL.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Receptor membrane preparation.

-

Varying concentrations of this compound or vehicle.

-

A fixed concentration of a radioligand, such as [3H]-raclopride or [3H]-spiperone (typically at a concentration close to its Kd value).

-

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding data.

-

In Vivo Amphetamine-Induced Hyperlocomotion in Rats

Objective: To assess the ability of this compound to antagonize dopamine agonist-induced hyperactivity, a model for psychosis-like symptoms.

Methodology: Open field test.

-

Animals:

-

Male rats (e.g., Sprague-Dawley or Wistar strain) are typically used.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Apparatus:

-

An open field arena, which is a square or circular enclosure with walls to prevent escape. The arena is often equipped with automated photobeam detectors or a video tracking system to record locomotor activity.

-

-

Procedure:

-

Rats are habituated to the testing room and the open field arena for a set period before the experiment to reduce novelty-induced activity.

-

On the test day, animals are pre-treated with this compound (at various doses, e.g., via intraperitoneal injection) or vehicle.

-

After a specified pre-treatment time (e.g., 30-60 minutes), rats are administered a psychostimulant such as d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) to induce hyperlocomotion.

-

Immediately after amphetamine administration, the rats are placed in the open field arena, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a defined period (e.g., 60-90 minutes).

-

-

Data Analysis:

-

Locomotor activity data is typically analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug effects.

-

The total activity over the entire session is also calculated.

-

The ED50 value for this compound in antagonizing amphetamine-induced hyperactivity is determined.

-

Conditioned Avoidance Response (CAR) in Rats

Objective: To evaluate the antipsychotic-like activity of this compound. This test is highly predictive of clinical antipsychotic efficacy.

Methodology: Shuttle box avoidance task.

-

Apparatus:

-

A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A door or opening allows the animal to move between the compartments. The box is equipped with a conditioned stimulus (CS) generator (e.g., a light and/or a tone) and an unconditioned stimulus (US) generator (the footshock).

-

-

Procedure:

-

Acquisition Training:

-

A rat is placed in one compartment of the shuttle box.

-

A trial begins with the presentation of the CS (e.g., a light and a tone) for a specific duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

-

If the rat fails to move during the CS, the US (a mild footshock, e.g., 0.5-1.0 mA) is delivered through the grid floor, co-terminating with the CS or lasting until the animal escapes to the other compartment (an escape response).

-

Trials are repeated with an inter-trial interval (e.g., 30-60 seconds) until a stable level of avoidance performance is achieved.

-

-

Drug Testing:

-

Once the animals are trained, they are treated with this compound or vehicle before the test session.

-

The number of avoidance responses, escape failures, and response latencies are recorded.

-

-

-

Data Analysis:

-

A drug is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response at doses that do not impair the unconditioned escape response.

-

The ED50 for the suppression of the conditioned avoidance response is calculated.

-

Haloperidol-Induced Vacuous Chewing Movements (VCMs) in Rats

Objective: To model tardive dyskinesia and assess the potential of this compound to treat this condition.

Methodology: Chronic neuroleptic treatment and behavioral observation.

-

Induction of VCMs:

-

Rats (e.g., Sprague-Dawley or Wistar strain) are treated chronically with a typical antipsychotic, most commonly haloperidol (e.g., 1-2 mg/kg/day, i.p. or via long-acting decanoate injection) for several weeks or months.

-

A control group receives vehicle injections.

-

-

Behavioral Assessment:

-

At regular intervals during and after the chronic treatment period, individual rats are placed in a quiet, observation cage.

-

After a brief habituation period, the frequency of vacuous chewing movements (purposeless chewing motions in the absence of food) and tongue protrusions are manually counted by a trained observer who is blind to the treatment conditions, typically over a 2-5 minute period.

-

Observations can also be video-recorded for later analysis.

-

-

This compound Treatment:

-

Once stable VCMs are established, a separate cohort of animals can be treated with this compound to assess its ability to reduce the frequency of these movements.

-

-

Data Analysis:

-

The number of VCMs and tongue protrusions are compared between the haloperidol-treated and control groups.

-

The effect of this compound on the frequency of VCMs is evaluated.

-

In Vivo Microdialysis for Dopamine Measurement

Objective: To measure extracellular dopamine levels in specific brain regions (e.g., nucleus accumbens and striatum) in response to this compound administration.

Methodology: Microdialysis coupled with high-performance liquid chromatography (HPLC).

-

Surgical Procedure:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens or striatum).

-

The cannula is secured to the skull with dental cement. Animals are allowed to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region of a freely moving rat.

-

The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate (e.g., 1-2 µL/min).

-

After a stabilization period to allow for baseline dopamine levels to be established, dialysate samples are collected at regular intervals (e.g., every 10-20 minutes).

-

This compound or vehicle is administered (e.g., i.p.), and dialysate collection continues to monitor changes in dopamine levels.

-

-

Dopamine Analysis:

-

The collected dialysate samples are analyzed for dopamine content using HPLC with electrochemical detection (HPLC-ED).

-

-

Data Analysis:

-

Dopamine concentrations in the dialysate are expressed as a percentage of the baseline levels.

-

The time course and magnitude of the change in extracellular dopamine following this compound administration are determined.

-

Mandatory Visualization

Signaling Pathways

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Antagonism of these receptors by this compound is expected to disinhibit adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Another important signaling pathway regulated by D2-like receptors is the Akt/GSK3β pathway. D2 receptor activation can lead to the dephosphorylation and inactivation of Akt, which in turn leads to the activation of GSK3β. Therefore, antagonism by this compound is hypothesized to increase Akt phosphorylation and inhibit GSK3β activity.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in an animal model of psychosis.

Logical Relationships

The diagram below illustrates the logical relationship between this compound's pharmacological properties and its observed preclinical effects, leading to its therapeutic potential.

Conclusion

The preclinical data for this compound strongly support its clinical profile as an atypical antipsychotic with a selective dopamine D2/D3 receptor antagonist mechanism of action. Its preferential activity in limbic brain regions likely underlies its efficacy in treating agitation and aggression with a reduced risk of motor side effects. The preclinical studies in various animal models, including those for psychosis, tardive dyskinesia, and alcohol withdrawal, provide a solid foundation for its therapeutic applications. This technical guide, by consolidating the quantitative data, detailing the experimental methodologies, and visualizing the underlying mechanisms, aims to serve as a valuable resource for researchers and drug development professionals in the continued exploration of this compound and the development of novel therapeutics with similar pharmacological profiles. Further research into the specific downstream signaling consequences of this compound's receptor antagonism and more detailed preclinical pharmacokinetic studies would further enhance our understanding of this important therapeutic agent.

References

- 1. Co-Expression of Tardive Dyskinesia and Drug-Induced Parkinsonism in Rats Chronically Treated With Haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The preclinical pharmacologic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

Tiapride for Alcohol Dependence and Withdrawal Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research on tiapride for the treatment of alcohol dependence and withdrawal syndrome. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pharmacological mechanisms, clinical evidence, and experimental methodologies related to this compound's use in this context.

Core Mechanism of Action

This compound is a substituted benzamide atypical antipsychotic that acts as a selective antagonist for dopamine D2 and D3 receptors.[1][2] Its therapeutic effects in alcohol dependence and withdrawal are primarily attributed to its modulation of the brain's mesolimbic dopamine system, a key pathway in reward and reinforcement.[3][4]

Chronic alcohol consumption leads to significant neuroadaptations in the dopamine system. Initially, alcohol increases dopamine release in the nucleus accumbens, contributing to its reinforcing effects.[5] However, prolonged use results in a hypodopaminergic state during withdrawal, characterized by reduced dopamine levels and altered receptor sensitivity. This state is associated with negative affective symptoms and craving, driving further alcohol-seeking behavior.

This compound's antagonism of D2 and D3 receptors is thought to counteract the dopamine hyperactivity associated with acute alcohol withdrawal, thereby alleviating symptoms such as agitation and anxiety. In the context of relapse prevention, by blocking dopamine receptors, this compound may reduce the rewarding effects of alcohol and conditioned cues, thus decreasing craving and the motivation to drink.

Signaling Pathway of this compound's Action in Alcohol Withdrawal

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from key clinical trials investigating the efficacy of this compound in alcohol withdrawal and for maintaining abstinence.

Table 1: this compound in the Management of Acute Alcohol Withdrawal Syndrome

| Study | Design | N | Treatment Groups | Dosage | Duration | Primary Outcome Measure(s) | Key Findings |

| Lepola et al. (1984) | Randomized, parallel-group, double-blind | 68 | This compound vs. Chlordiazepoxide | This compound: 400 mg/day (initial) | 3-5 days | Efficacy in alleviating withdrawal symptoms | Both drugs were effective. 70% of patients on chlordiazepoxide and 42% on this compound considered the drug effective (p < 0.05 in favor of chlordiazepoxide). |

| Soyka et al. (2006) | Retrospective pooled analysis | 540 | This compound + Carbamazepine | This compound: Mean 796 mg/day (Day 1) | Not specified | CIWA-A scores, incidence of delirium and seizures | Combination was well-tolerated and effective in reducing CIWA-A scores. Low incidence of delirium (8/103 with history) and seizures (5/151 with history). |

Table 2: this compound for Maintaining Abstinence and Preventing Relapse

| Study | Design | N | Treatment Groups | Dosage | Duration | Primary Outcome Measure(s) | Key Findings |

| Shaw et al. (1994) | Randomized, double-blind, placebo-controlled | 100 (54 completed) | This compound vs. Placebo | 300 mg/day (100 mg three times a day) | At least 1 month, with 3 and 6-month follow-up | Drinking status, psychological status | This compound was significantly better than placebo at promoting abstinence, reducing alcohol consumption, and improving psychological outcomes. |

| Bender et al. (2007) | Multi-center, randomized, double-blind, placebo-controlled | 299 | This compound vs. Placebo | 300 mg/day | 24 weeks | Time to first relapse | This compound was not superior to placebo in maintaining abstinence. Time to first relapse was 71 days for this compound and 92 days for placebo. Relapse rate was higher in the this compound group (54.4%) vs. placebo (40.7%). |

Experimental Protocols

This section details the methodologies employed in both preclinical and clinical research on this compound for alcohol dependence.

Preclinical Research: Animal Models

Objective: To investigate the effects of this compound on alcohol withdrawal symptoms, craving, and self-administration in rodent models.

Workflow for Preclinical Investigation of this compound

Protocols for Inducing Alcohol Dependence:

-

Chronic Intermittent Ethanol (CIE) Vapor Exposure: Rodents are housed in inhalation chambers and exposed to ethanol vapor for a specified duration each day (e.g., 14 hours on, 10 hours off) for several weeks. Blood alcohol levels are monitored to ensure they reach and are maintained within a target range (e.g., 150-250 mg/dL).

-

Ethanol-Containing Liquid Diet: Animals are given a nutritionally complete liquid diet where a portion of the calories is derived from ethanol. This method can also be used to induce dependence over a period of weeks.

Behavioral Assays for Withdrawal and Craving:

-

Handling-Induced Convulsions (HICs): A measure of central nervous system hyperexcitability during withdrawal, where animals are scored for convulsive behaviors upon being lifted by the tail.

-

Elevated Plus Maze (EPM): Assesses anxiety-like behavior by measuring the time spent in and entries into the open versus closed arms of the maze.

-

Open Field Arena (OFA): Measures general locomotor activity and anxiety-like behavior (time spent in the center versus the periphery).

-

Reinstatement Model: Used to model relapse, where an animal is first trained to self-administer alcohol, the behavior is then extinguished, and subsequently reinstated by exposure to cues (e.g., a light or tone previously paired with alcohol), stress, or a small priming dose of alcohol.

Clinical Research: Human Trials

Objective: To evaluate the safety and efficacy of this compound in treating alcohol withdrawal syndrome and preventing relapse in patients with alcohol use disorder.

Protocol for a Randomized Controlled Trial (RCT) of this compound for Alcohol Withdrawal:

-

Patient Selection:

-

Inclusion criteria: Adults diagnosed with alcohol use disorder (according to DSM or ICD criteria) who are seeking treatment for alcohol withdrawal.

-

Exclusion criteria: Severe comorbid psychiatric or medical conditions, pregnancy, and contraindications to this compound.